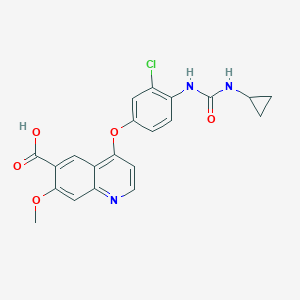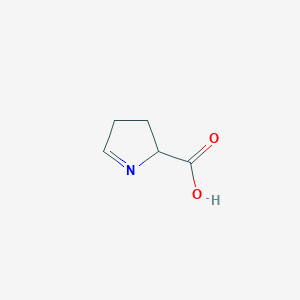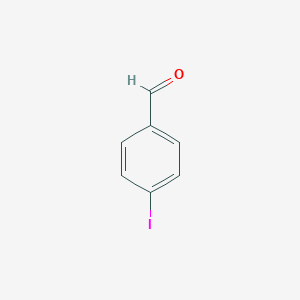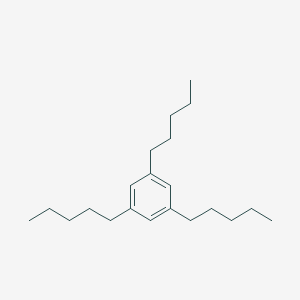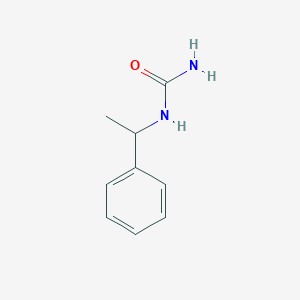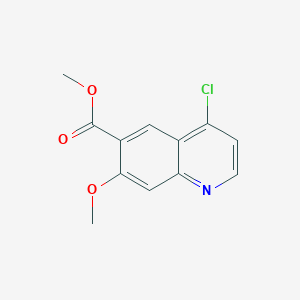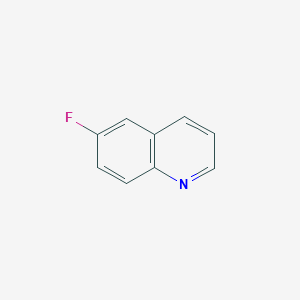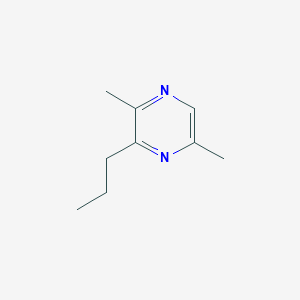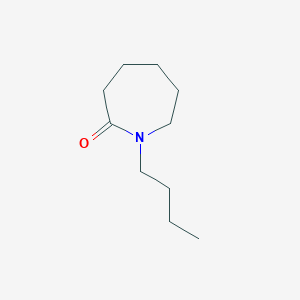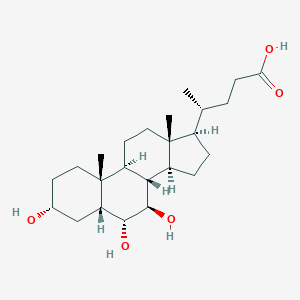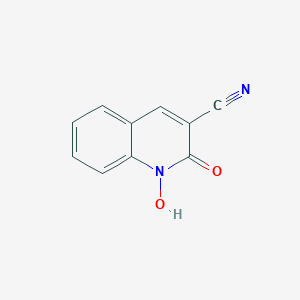
1-Hydroxy-2-oxoquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2-oxoquinoline-3-carbonitrile, also known as 3-cyano-4(1H)-quinolone or 4-quinolone-3-carbonitrile, is a heterocyclic organic compound with the molecular formula C10H5N3O. It is a derivative of quinoline and is a yellow crystalline solid. This compound has gained significant attention in recent years due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of 1-Hydroxy-2-oxoquinoline-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its antibacterial and antifungal activity by inhibiting the DNA gyrase enzyme. This enzyme is essential for bacterial DNA replication and is a target for many antibiotics. In addition, 1-Hydroxy-2-oxoquinoline-3-carbonitrile has been found to inhibit the growth of fungi by disrupting the fungal cell membrane.
生化学的および生理学的効果
The biochemical and physiological effects of 1-Hydroxy-2-oxoquinoline-3-carbonitrile are still being studied. However, it has been shown to possess antioxidant properties, which could be beneficial in the treatment of various diseases. In addition, this compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. This property could be useful in the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
実験室実験の利点と制限
The advantages of using 1-Hydroxy-2-oxoquinoline-3-carbonitrile in lab experiments include its potent antibacterial and antifungal activity, as well as its ability to inhibit the activity of various enzymes. In addition, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-Hydroxy-2-oxoquinoline-3-carbonitrile. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound, which could lead to the development of new antibiotics and antifungal agents. In addition, the potential use of this compound as a catalyst in organic synthesis is another area that could be explored. Finally, the study of the toxicity of this compound and its effects on the environment is an important area that needs further investigation.
合成法
The synthesis of 1-Hydroxy-2-oxoquinoline-3-carbonitrile can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-hydroxybenzonitrile with malononitrile in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a cyclization reaction with a suitable reagent such as phosphorus oxychloride to yield the final product. Other methods of synthesis include the reaction of 2-amino-4-cyanophenol with ethyl cyanoacetate and the reaction of 2-amino-4-cyanophenol with ethyl cyanoacetate followed by the reaction with triethyl orthoformate.
科学的研究の応用
1-Hydroxy-2-oxoquinoline-3-carbonitrile has a wide range of scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antibacterial and antifungal activity against various pathogens. It has also been shown to possess antitumor, anti-inflammatory, and antioxidant properties. In addition, 1-Hydroxy-2-oxoquinoline-3-carbonitrile has been found to be a potent inhibitor of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These properties make this compound a potential candidate for the development of new drugs for the treatment of various diseases.
特性
CAS番号 |
16166-26-0 |
|---|---|
製品名 |
1-Hydroxy-2-oxoquinoline-3-carbonitrile |
分子式 |
C10H6N2O2 |
分子量 |
186.17 g/mol |
IUPAC名 |
1-hydroxy-2-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O2/c11-6-8-5-7-3-1-2-4-9(7)12(14)10(8)13/h1-5,14H |
InChIキー |
YSQLEVUGIPAOOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2O)C#N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2O)C#N |
同義語 |
1,2-Dihydro-1-hydroxy-2-oxo-3-quinolinecarbonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide](/img/structure/B108466.png)
